(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide
CAS No.: 1150271-29-6
Cat. No.: VC3427653
Molecular Formula: C20H16F2N2O2
Molecular Weight: 354.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1150271-29-6 |
|---|---|
| Molecular Formula | C20H16F2N2O2 |
| Molecular Weight | 354.3 g/mol |
| IUPAC Name | 3-(6-fluoro-2-methyl-4-oxo-1H-quinolin-3-yl)-N-(4-fluorophenyl)but-2-enamide |
| Standard InChI | InChI=1S/C20H16F2N2O2/c1-11(9-18(25)24-15-6-3-13(21)4-7-15)19-12(2)23-17-8-5-14(22)10-16(17)20(19)26/h3-10H,1-2H3,(H,23,26)(H,24,25) |
| Standard InChI Key | CARZQIACBHGQCP-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)/C(=C/C(=O)NC3=CC=C(C=C3)F)/C |
| SMILES | CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C(=CC(=O)NC3=CC=C(C=C3)F)C |
| Canonical SMILES | CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C(=CC(=O)NC3=CC=C(C=C3)F)C |
Introduction
Chemical Properties and Structure
(E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide is a synthetic compound characterized by a quinoline core structure with specific functional group attachments. The compound is officially identified by CAS number 1150271-29-6 and possesses the molecular formula C20H16F2N2O2 . This medium-sized organic molecule has a calculated molecular weight of 354.35 g/mol, making it suitable for various biological applications and pharmaceutical research .
The chemical structure features a quinoline ring system with multiple functional groups, including fluoro, hydroxy, and methyl substituents. The "(E)" designation in the name refers to the stereochemistry of the but-2-enamide linkage, indicating a trans configuration across the double bond . This specific stereochemistry may contribute significantly to the compound's biological activity and binding properties.
Physical and Chemical Characteristics
The compound exhibits several notable physicochemical properties that influence its behavior in biological systems. With a calculated LogP value of 4.642, it demonstrates moderate lipophilicity, suggesting reasonable cell membrane permeability characteristics . Additionally, the polar surface area (PSA) of 62.22 provides insight into its potential bioavailability and ability to penetrate cellular barriers .
Table 1: Key Physical and Chemical Properties of (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide
Structural Identifiers
In addition to its primary chemical designation, this compound is associated with various database identifiers that facilitate cross-reference in chemical libraries and research databases. These identifiers include MFCD12026058, ZINC38537232, AKOS015853379, Z7613, A-5139, and I08-663 . These reference codes allow researchers to locate the compound across different chemical repositories and database systems.
| Cancer Cell Line | Activity of Quinoline Derivatives | Comparison to Standard Treatments |
|---|---|---|
| MCF-7 (Breast Cancer) | Significant cytotoxicity | Lower IC50 values compared to established agents |
| A549 (Lung Cancer) | Promising antiproliferative effects | Comparable efficacy to standard therapies |
| SKOV-3 (Ovarian Cancer) | Notable growth inhibition | Potential for improved selectivity |
Antimicrobial Activity
Beyond oncology applications, (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide and related compounds show promise in antimicrobial research. The fluoroquinolone structure, in particular, has been extensively studied for antibacterial activity. Modifications to this core structure have been shown to enhance efficacy against both Gram-positive and Gram-negative bacterial strains, including those exhibiting antibiotic resistance.
The development of new derivatives based on this structure carries significant importance in addressing the growing global challenge of antibiotic resistance. The specific molecular features of (E)-3-(6-Fluoro-4-hydroxy-2-methylquinolin-3-YL)-N-(4-fluorophenyl)but-2-enamide may contribute to novel mechanisms of action against resistant bacterial pathogens, potentially offering alternatives to conventional antibiotics where resistance has emerged.
| Supplier | Product Reference | Purity | Status | Estimated Delivery |
|---|---|---|---|---|
| CymitQuimica | IN-DA000FQB | Not specified | Available | April 22, 2025 |
| CymitQuimica | 3D-FF100684 | Min. 95% | Discontinued | Not applicable |
| Achemica | ACMC-2099p2 | Not specified | Available | Not specified |
| Vulcan Chem | VC3427653 | Research grade | Available | Not specified |
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